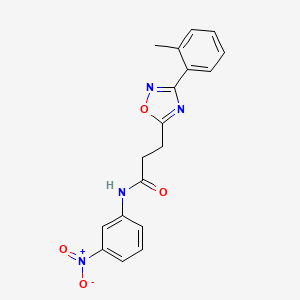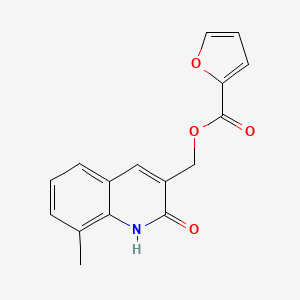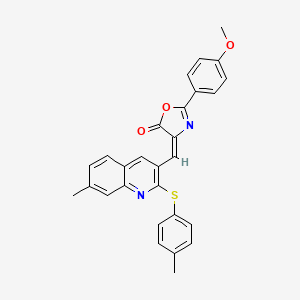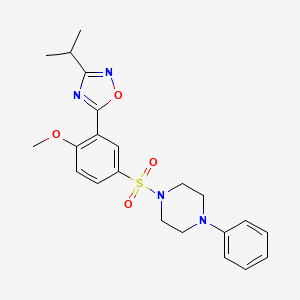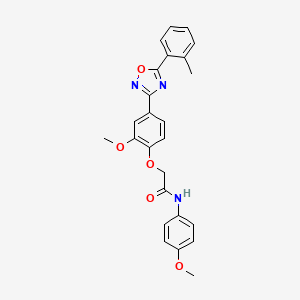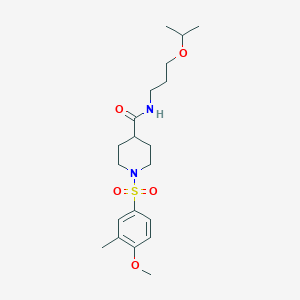
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety, and inflammation.
Mecanismo De Acción
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide works by inhibiting the enzyme this compound, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, the compound increases the levels of these endocannabinoids, which in turn activate cannabinoid receptors in the body, leading to the observed effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce pain, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of addiction, as this compound inhibition has been shown to increase the levels of endocannabinoids, which are known to play a role in reward and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for this compound. This allows for more precise targeting of the endocannabinoid system, which can lead to more specific and predictable effects. However, one limitation is that this compound inhibition can also lead to the accumulation of other metabolites, which may have unintended effects.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is the potential use of the compound in the treatment of addiction, as this compound inhibition has been shown to increase the levels of endocannabinoids, which are known to play a role in reward and addiction. Another area of interest is the potential use of the compound in the treatment of pain, anxiety, and inflammation. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves a series of chemical reactions, starting with the reaction between 3-fluoroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride to form 3-fluoro-4-methoxy-3-methylbenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of addiction, as this compound inhibition has been shown to increase the levels of endocannabinoids, which are known to play a role in reward and addiction.
Propiedades
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5S/c1-15(2)27-13-5-10-21-20(23)17-8-11-22(12-9-17)28(24,25)18-6-7-19(26-4)16(3)14-18/h6-7,14-15,17H,5,8-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPHILVANMYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCOC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

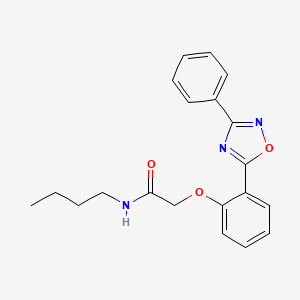

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

